3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound features a pyrimidoindole core fused with a piperazine moiety substituted with a 4-methoxyphenyl group and a 3-oxopropyl linker. Its molecular formula is C₂₇H₂₈N₆O₃, with a molecular weight of 484.55 g/mol . The compound is part of a broader class of pyrimidoindole derivatives studied for their kinase inhibition, receptor binding, and heterocyclic diversity .
Properties
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-32-18-8-6-17(7-9-18)27-12-14-28(15-13-27)21(30)10-11-29-16-25-22-19-4-2-3-5-20(19)26-23(22)24(29)31/h2-9,16,26H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESTYSSGRSSINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling with Pyrimidoindole Core: The piperazine intermediate is then coupled with a pyrimidoindole derivative through a condensation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Cyclization: The final step involves cyclization to form the desired compound, which may require specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Modifications to the piperazine substituent significantly alter physicochemical and pharmacological properties.
Key Observations :
Modifications to the Pyrimidoindole Core
Variations in the pyrimidoindole scaffold influence binding affinity and selectivity.
Key Observations :
- Linker Flexibility : The target compound’s 3-oxopropyl linker () likely offers greater flexibility than rigid substituents like propylsulfanyl (), aiding in target engagement.
- Solubility vs. Hydrophobicity : Morpholine-containing analogs () prioritize solubility, whereas sulfur-containing derivatives () emphasize hydrophobic interactions.
Receptor Binding and Selectivity
highlights pyrimidoindole-piperazine hybrids targeting adrenergic receptors. For example:
- 3-[2-[4-(4-Tert-butylphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione : Exhibits a Ki of 1.00 × 10¹⁷ nM for ADRA1A, indicating weak binding .
- 3-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethyl]-5H-pyrimido[5,4-b]indol-4-one : Substituent position (2-ethoxy vs. 4-methoxy) may critically influence receptor affinity .
Implications for Target Compound : The target compound’s 4-methoxyphenyl group may optimize steric and electronic interactions with receptors compared to bulkier tert-butyl or ortho-substituted aryl groups.
Biological Activity
The compound 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 1105214-18-3) is a pyrimidoindole derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring fused with an indole moiety .
- A piperazine ring substituted with a methoxyphenyl group .
- A 3-oxopropyl side chain .
These structural features contribute to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as:
- An anticancer agent .
- An antibacterial and antifungal agent .
- A potential neurological therapeutic .
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar Mannich bases display cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The mechanism is often attributed to the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies show that it can inhibit the growth of several pathogenic bacteria and fungi. The presence of the piperazine ring is often linked to enhanced interaction with microbial targets.
The biological activity of the compound is believed to stem from its ability to interact with various biological targets:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as DNA topoisomerases or other kinases involved in cancer proliferation.
- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have investigated the efficacy of related compounds in vivo and in vitro:
- Study on Anticancer Effects : In a study involving mice with induced tumors, administration of a related piperazine derivative resulted in a significant reduction in tumor size compared to control groups .
- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a piperazine-based antibiotic against resistant strains of bacteria, showing promising results in reducing infection rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
